molecular formula C10H8Cl2N2O B3196157 2,4-Dichloro-8-methoxy-7-methylquinazoline CAS No. 956100-67-7

2,4-Dichloro-8-methoxy-7-methylquinazoline

Cat. No. B3196157
Key on ui cas rn: 956100-67-7
M. Wt: 243.09 g/mol
InChI Key: OCQHPSGAYMGCEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07998978B2

Procedure details

To a solution of 2,4-dichloro-8-methoxy-7-methylquinazoline (43 g, 0.177 mol) in EtOAc (2580 mL) were added DIPEA (22.9 g, 0.177 mol) and Pd/C (8.6 g) in one portion. The reaction mixture was stirred at room temperature for 6 h under 20 psi of hydrogen. Water (800 mL) was added and the mixture was filtered. The filtrate was separated, the organic layer was washed with water (500 mL). The combined aqueous layers were re-extracted with EtOAc (700 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4 and concentrated in vacuo to give the crude product. The crude product was re-crystallized from EtOAc (64 mL)/petroleum ether (192 mL) to give the title compound (24.9 g, 67.5%) as a white solid.
Quantity
43 g
Type
reactant
Reaction Step One
Name
Quantity
22.9 g
Type
reactant
Reaction Step One
Name
Quantity
2580 mL
Type
solvent
Reaction Step One
Name
Quantity
8.6 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
reactant
Reaction Step Three
Yield
67.5%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:11]=[C:10](Cl)[C:9]2[C:4](=[C:5]([O:14][CH3:15])[C:6]([CH3:13])=[CH:7][CH:8]=2)[N:3]=1.CCN(C(C)C)C(C)C.[H][H].O>CCOC(C)=O.[Pd]>[Cl:1][C:2]1[N:11]=[CH:10][C:9]2[C:4](=[C:5]([O:14][CH3:15])[C:6]([CH3:13])=[CH:7][CH:8]=2)[N:3]=1

Inputs

Step One
Name
Quantity
43 g
Type
reactant
Smiles
ClC1=NC2=C(C(=CC=C2C(=N1)Cl)C)OC
Name
Quantity
22.9 g
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
2580 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
8.6 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
800 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was separated
WASH
Type
WASH
Details
the organic layer was washed with water (500 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous layers were re-extracted with EtOAc (700 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude product
CUSTOM
Type
CUSTOM
Details
The crude product was re-crystallized from EtOAc (64 mL)/petroleum ether (192 mL)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC2=C(C(=CC=C2C=N1)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 24.9 g
YIELD: PERCENTYIELD 67.5%
YIELD: CALCULATEDPERCENTYIELD 67.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.